molecular formula C17H13F3N2O3S2 B2873792 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034487-71-1

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2873792
CAS RN: 2034487-71-1
M. Wt: 414.42
InChI Key: CORQOWWCQQDBOT-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

A series of novel derivatives has been synthesized with potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds were evaluated for their biological activities, demonstrating promising results in various assays. For instance, specific derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Some compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Chemical Properties and Reactions

The oxidative cross-coupling reactions involving benzenesulfonamide derivatives have been explored, demonstrating the feasibility of producing complex structures through the cleavage of C−H bonds. These studies contribute to our understanding of the chemical properties and reactivity of sulfonamide-based compounds, facilitating the development of new synthetic methodologies (M. Miura et al., 1998).

Catalysis and Material Science Applications

Investigations into the use of pyridinesulfonamide derivatives as precatalysts for transfer hydrogenation of ketones have shown that these complexes can be effective in catalysis, highlighting their potential application in green chemistry and sustainable processes. The catalysis experiments conducted in air without the need for dried and degassed substrates or basic additives emphasize the robustness and practicality of these catalyst systems (A. Ruff et al., 2016).

properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-3-5-15(6-4-14)27(23,24)22-10-12-8-13(11-21-9-12)16-2-1-7-26-16/h1-9,11,22H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORQOWWCQQDBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

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